Dihydrobiochanin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

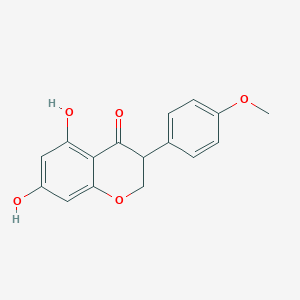

Dihydrobiochanin a belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound can be biosynthesized from biochanin a.

2,3-dihydrobiochanin A is a hydroxyisoflavanone that is the 2,3-dihydro derivative of biochanin A. It has a role as an antifungal agent and a metabolite. It is a hydroxyisoflavanone and a methoxyisoflavanone. It derives from a biochanin A. It is a conjugate acid of a 2,3-dihydrobiochanin A(1-).

Applications De Recherche Scientifique

Pharmacological Applications

Dihydrobiochanin A exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antioxidant Properties : Studies have demonstrated that this compound possesses significant antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a potential treatment for inflammatory diseases. Its ability to modulate cytokine release and inhibit the activation of nuclear factor kappa B (NF-κB) has been highlighted in several studies .

- Anticancer Activity : this compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies have revealed its effectiveness against various cancer cell lines, suggesting mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties. It may help in mitigating neurodegenerative diseases by reducing neuronal damage and promoting neuronal survival through its antioxidant effects .

Food Science Applications

This compound is also being explored in the food industry for its health benefits:

- Functional Food Ingredient : Due to its antioxidant properties, this compound can be incorporated into functional foods aimed at improving health outcomes. Its inclusion in food products may enhance their nutritional profile and offer protective health benefits against oxidative stress-related diseases .

- Preservative Potential : The compound's antimicrobial properties make it a potential natural preservative in food products. Its ability to inhibit the growth of pathogenic bacteria can extend the shelf life of food items while maintaining safety and quality .

Agricultural Applications

In agriculture, this compound is being investigated for its potential use as a biopesticide:

- Plant Growth Promotion : Some studies suggest that this compound may enhance plant growth and resistance to pathogens. Its application could lead to improved crop yields and reduced reliance on synthetic pesticides .

- Soil Health : Research indicates that this compound can influence soil microbiota positively, promoting healthier soil ecosystems that support sustainable agricultural practices .

Table 1: Summary of Biological Activities of this compound

Table 2: Potential Applications in Various Industries

| Industry | Application Type | Potential Benefits |

|---|---|---|

| Pharmacology | Therapeutic agent | Treatment for cancer, inflammation, neurodegeneration |

| Food Science | Functional ingredient | Enhances nutritional profile; acts as a preservative |

| Agriculture | Biopesticide | Promotes plant growth; improves soil health |

Analyse Des Réactions Chimiques

Enzymatic Oxidation/Reduction Reactions

Dihydrobiochanin A participates in reversible redox reactions catalyzed by biochanin-A reductase (EC 1.3.1.46), a key enzyme in isoflavonoid biosynthesis. The reaction involves the interconversion of this compound and biochanin A, with NADP⁺/NADPH as cofactors :

Dihydrobiochanin A+NADP+⇌Biochanin A+NADPH+H+

Key Features :

-

Substrates : this compound and NADP⁺.

-

Products : Biochanin A, NADPH, and H⁺.

-

Enzyme Class : Oxidoreductases acting on CH-CH groups with NADP⁺ as the acceptor .

This reaction is critical in modulating the bioavailability and antifungal properties of isoflavonoids .

Metabolic Transformation Pathways

This compound undergoes phase I and II metabolic modifications, as identified in human and microbial systems:

Table 1: Metabolic Reactions of this compound

These transformations influence its pharmacokinetics and bioactivity, particularly in antimicrobial and antifungal contexts .

Antimicrobial Activity via Redox Mechanisms

This compound exhibits antifungal and antibacterial effects through redox-mediated interactions:

Table 2: Antimicrobial Action of this compound

| Organism | Mechanism | Effect | Reference |

|---|---|---|---|

| Cariogenic Streptococci | Disruption of microbial redox balance | Inhibition of bacterial growth | |

| Candida albicans | Binding to fungal cell wall proteins | Cell lysis and death |

The compound’s ability to act as a redox cycler contributes to its potency against pathogens .

Structural Reactivity

The isoflavanone skeleton of this compound allows for targeted chemical modifications:

-

Epoxidation : Reacts with peracids to form epoxide derivatives, enhancing electrophilic properties.

-

Methylation : Selective O-methylation at the 7-hydroxy position increases lipophilicity and membrane permeability .

These reactions are leveraged in synthetic studies to optimize bioactivity and stability .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability:

Table 3: Stability Profile

| pH Range | Stability | Primary Degradation Product |

|---|---|---|

| 2–4 | High | None detected |

| 7–9 | Moderate | Biochanin A (oxidation) |

| >10 | Low | Polymerized quinones |

This pH sensitivity informs formulation strategies for therapeutic applications .

Propriétés

Numéro CAS |

83920-62-1 |

|---|---|

Formule moléculaire |

C16H14O5 |

Poids moléculaire |

286.28 g/mol |

Nom IUPAC |

5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3 |

Clé InChI |

XPZQBSCTDLGDBP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |

SMILES canonique |

COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |

Synonymes |

Dihydrobiochanin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.